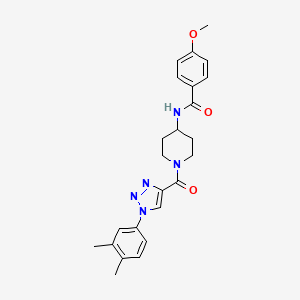

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Description

This compound features a hybrid structure combining a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group, linked via a carbonyl moiety to a piperidine ring, which is further connected to a 4-methoxybenzamide group. Triazoles contribute to metabolic stability and hydrogen-bonding interactions, while the piperidine ring may enhance solubility or target binding. The 4-methoxybenzamide moiety likely influences lipophilicity and electronic properties, critical for bioavailability and receptor engagement .

Properties

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-16-4-7-20(14-17(16)2)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)18-5-8-21(32-3)9-6-18/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQBHJSUNFVOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves multiple steps:

Formation of the 1,2,3-triazole ring: : A common approach is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper(I)-catalyzed conditions to yield the triazole ring.

Introduction of the 3,4-dimethylphenyl group: : This step usually requires electrophilic aromatic substitution or a similar reaction to attach the dimethylphenyl group to the triazole.

Piperidin-4-yl and 4-methoxybenzamide integration: : The piperidine ring can be introduced via nucleophilic substitution reactions, and the 4-methoxybenzamide moiety is typically attached through amidation reactions involving carbodiimide coupling agents.

Industrial Production Methods

For large-scale production, optimizations in yield and purity are critical. Industrial synthesis might involve continuous flow chemistry to improve reaction efficiency and reduce by-product formation. Catalysts and solvents are chosen to maximize scalability and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: : This reaction can modify the methoxy group to a hydroxyl or formyl group under controlled conditions.

Reduction: : Selective reduction can affect the carbonyl group, yielding an alcohol.

Substitution: : Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups, particularly on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ or H₂O₂ can be used under acidic or basic conditions.

Reduction: : LiAlH₄ or NaBH₄ are typical reducing agents used under anhydrous conditions.

Substitution: : Various halogens, alkylating agents, and catalytic acids/bases are employed depending on the desired substitution.

Major Products

The reactions typically yield derivatives with modifications at the aromatic ring or the carbonyl group, impacting the compound's physicochemical properties and biological activity.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a model structure for studying the reactivity of triazole rings and their interactions with other functional groups.

Biology

In biological research, it’s used to study enzyme inhibition, receptor binding, and protein-ligand interactions due to its complex structure.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in developing drugs targeting specific enzymes or receptors. Its structural components are often explored in cancer research and neurological diseases.

Industry

In industrial applications, it might be investigated as a lead compound for developing novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The triazole ring often mediates these interactions, engaging in hydrogen bonding or π-π stacking with the active sites of proteins.

The pathways involved include inhibition of enzyme activity, modulation of receptor function, and alteration of signal transduction processes, which can impact cellular metabolism, growth, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

(a) Triazole vs. Triazine Derivatives

- Target Compound: The 1,2,3-triazole core offers metabolic stability due to resistance to enzymatic degradation, a key advantage over triazine derivatives (e.g., the triazine-based compound in : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...butylamide). Triazines, while structurally similar, are more prone to hydrolysis, limiting their in vivo utility .

- Functional Impact : Triazoles facilitate π-π stacking and dipole interactions, enhancing binding to aromatic residues in biological targets compared to triazines.

(b) Piperidine vs. Pyrrolidine Systems

- The piperidine ring in the target compound provides a six-membered ring with reduced steric strain compared to pyrrolidine (five-membered) in ’s derivative.

Substituent Analysis

(a) Aryl Groups

- 3,4-Dimethylphenyl (Target) vs. In contrast, the 4-fluorophenyl group in 1-[(4-fluorophenyl)methyl]-...benzimidazol-2-amine () introduces electronegativity, favoring hydrogen bonding or dipole interactions .

- 4-Methoxybenzamide (Target) vs. 4-Methoxyphenethyl () :

(b) Pharmacophore Placement

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Structural Studies : Tools like SHELXL () and WinGX/ORTEP () are critical for confirming the target compound’s crystallography and stereochemistry, ensuring accurate comparisons with analogs .

- Biological Activity: The triazole-piperidine combination in the target compound aligns with kinase inhibitors (e.g., JAK/STAT inhibitors), whereas benzimidazoles () are common in serotonin receptor modulators .

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 417.5 g/mol. The structure features a triazole ring, a piperidine moiety, and an amide functional group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit various enzymes, which can affect cellular processes.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation.

Biological Activity Data

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | |

| Anticancer | T47D (Breast Cancer) | 27.3 | |

| Enzyme Inhibition | PDF (Peptide Deformylase) | Varies |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The compound exhibited significant activity against HCT-116 and T47D cell lines with IC50 values indicating effective inhibition of cell growth. This suggests potential for development as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of similar compounds revealed that they could effectively inhibit peptide deformylase (PDF), which plays a role in bacterial protein synthesis. This inhibition could lead to antibacterial effects, expanding the therapeutic applications of the compound beyond oncology.

Additional Findings

Recent literature has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the triazole and piperidine rings have been shown to influence both potency and selectivity towards specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with a [3+2] cycloaddition to form the triazole core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to generate the 1,2,3-triazole ring, followed by coupling with a piperidine intermediate. Key steps include:

- Step 1 : Formation of the triazole via azide and alkyne precursors under inert atmosphere (e.g., N₂) using CuI as a catalyst in DMF .

- Step 2 : Activation of the carboxylic acid group (e.g., using HBTU or EDCI) for amide bond formation with the piperidine moiety .

- Step 3 : Final coupling with 4-methoxybenzamide under basic conditions (e.g., triethylamine in THF) .

Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl groups) to verify substituent positions and stereochemistry .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed m/z 488.6 [M+H]⁺ matches theoretical values) .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, though limited by compound crystallinity .

- InChI/SMILES : Computational validation using tools like PubChem ensures alignment with canonical representations .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is stable at room temperature when stored in airtight, light-resistant containers under inert gas (e.g., argon). Decomposition risks include:

- Hydrolysis : Avoid aqueous solvents at high pH (>9).

- Oxidation : Use antioxidants (e.g., BHT) in polar aprotic solvents like DMSO .

Long-term stability studies recommend refrigeration (4°C) for >6 months, with periodic purity checks via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-piperidine coupling step?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : DMF or THF improves solubility of intermediates, while DCM reduces side reactions .

- Catalyst Screening : CuI (1-5 mol%) in CuAAC vs. Pd catalysts for Suzuki-Miyaura cross-couplings (if applicable) .

- Temperature Control : Maintain 60–80°C for cycloaddition; lower temperatures (0–25°C) prevent epimerization during amide coupling .

DOE (Design of Experiments) approaches are recommended to balance variables like stoichiometry, solvent volume, and reaction time .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Impurities (e.g., unreacted azides) can skew activity. Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions : Adjust buffer pH (e.g., 7.4 for physiological mimicry) or cell lines (e.g., HEK293 vs. HeLa for receptor binding studies) .

- Data Normalization : Use internal controls (e.g., IC50 of reference inhibitors) to standardize activity metrics .

Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Target engagement is assessed via:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real-time using immobilized receptors .

- Cellular Thermal Shift Assay (CETSA) : Quantifies target stabilization in lysates after compound treatment .

- Molecular Docking : Utilizes software (e.g., AutoDock Vina) to predict binding poses in silico, guided by crystallographic data of homologous proteins .

Q. What methodologies are used to evaluate pharmacokinetic properties (e.g., absorption, metabolism)?

- Methodological Answer : ADME (Absorption, Distribution, Metabolism, Excretion) profiling includes:

- Caco-2 Permeability Assays : Predict intestinal absorption using monolayer integrity (TEER measurements) .

- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to quantify metabolic half-life (t½) via LC-MS .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.